2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as 2-MPPA-HCl, is a synthetic organic compound that has been used in various scientific research applications. This compound is a derivative of propanoic acid and is characterized by a pyrazole ring and two methyl groups attached to the nitrogen atoms. In recent years, 2-MPPA-HCl has been studied for its potential applications in biochemistry and physiology, as well as its potential uses in laboratory experiments.
Scientific Research Applications
Synthetic Chemistry Applications
The compound has been utilized in the synthesis of fluorescent 1,3,5-triaryl-2-pyrazolines. These synthesized compounds exhibit fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation, indicating their potential use in the development of new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).
Materials Science Applications
In the realm of materials science, the compound's derivatives have been explored as corrosion inhibitors. For example, pyridine–pyrazole compounds have shown effectiveness in inhibiting steel corrosion in hydrochloric acid solution, acting primarily as cathodic inhibitors and demonstrating high inhibition efficiency (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Pharmacological Applications
Although you requested the exclusion of drug use, dosage, and side effects, it's worth noting that related compounds have been studied for their pharmacological properties. For instance, derivatives of pyrazole have been investigated for their antibacterial activities and potential medical applications, underscoring the broader relevance of pyrazole-based compounds in therapeutic research (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-4-6(2)10(9-5)7(3)8(11)12;/h4,7H,1-3H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXXRWKDFOQRMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.